3-(4-Ethylphenyl)picolinic acid
Description
Contextualization of Picolinic Acid Derivatives in Contemporary Chemical Research
Picolinic acid and its derivatives are a notable class of compounds in contemporary chemical research. They are recognized for their diverse applications, including their use as synthetic auxin herbicides. nih.gov For instance, the modification of the picolinic acid structure has led to the development of commercial herbicides like picloram and clopyralid. nih.gov Researchers continue to explore new derivatives by introducing various substituents to the picolinic acid ring to discover molecules with enhanced efficacy and novel biological activities. nih.gov The versatility of the picolinic acid scaffold makes it a subject of ongoing interest in the development of new functional molecules.
Structural Characteristics and Chemical Significance of 3-(4-Ethylphenyl)picolinic Acid
This compound is a derivative of picolinic acid characterized by the presence of a 4-ethylphenyl group at the 3-position of the pyridine (B92270) ring. This substitution is significant as it introduces a bulky, hydrophobic aryl group, which can influence the molecule's steric and electronic properties. The presence of the carboxylic acid group at the 2-position makes it a potential bidentate ligand, capable of coordinating with metal ions.
Key Structural Features:
| Feature | Description |
| Picolinic Acid Core | A pyridine ring with a carboxylic acid group at the 2-position. |
| 3-Position Substituent | A 4-ethylphenyl group attached to the pyridine ring. |
| Potential for Chelation | The nitrogen atom of the pyridine ring and the oxygen atom of the carboxyl group can act as a bidentate chelating agent for metal ions. |
The chemical significance of this compound is largely unexplored in publicly available literature. However, based on the known properties of similar 3-aryl-picolinic acid derivatives, it can be postulated to have potential applications in catalysis, materials science, and medicinal chemistry. The introduction of the ethylphenyl group may enhance its biological activity or modify its coordination properties compared to the parent picolinic acid.
Evolution of Research Methodologies for Substituted Picolinic Acids
The synthesis of substituted picolinic acids has evolved with the advancement of organic chemistry. A variety of methods have been developed to introduce substituents at different positions of the picolinic acid ring. For instance, a patented method describes the synthesis of 3,4-substituted 2-picolinic acids through a process involving esterification and subsequent hydrolysis of a starting compound. google.com Another approach involves the decarboxylative cross-coupling of picolinic acids with aryl halides, catalyzed by copper and palladium, to yield 2-arylpyridines. acs.org
Modern synthetic strategies often focus on efficiency, selectivity, and the ability to introduce a wide range of functional groups. These advanced methodologies are crucial for creating libraries of substituted picolinic acid derivatives for screening in various applications, including drug discovery and agrochemicals.
Academic Research Landscape and Future Trajectories for this compound
Currently, the academic research landscape for this compound appears to be limited, with no specific studies on this compound readily available in the public domain. However, the broader class of 3-aryl-picolinic acids is of interest to researchers. For example, 3-Phenylpicolinic acid is commercially available, indicating its use in research or as a building block in chemical synthesis.
Future research on this compound could explore several promising avenues:
Synthesis and Characterization: Detailed studies on its synthesis, purification, and full characterization using modern analytical techniques would be the first step.
Coordination Chemistry: Investigation of its coordination behavior with various metal ions could lead to the discovery of new catalysts or functional materials.
Biological Activity Screening: Screening for potential biological activities, such as herbicidal, antifungal, or pharmaceutical properties, could unveil valuable applications. The structural similarity to other biologically active picolinic acid derivatives suggests this could be a fruitful area of investigation.
Structure-Activity Relationship Studies: By synthesizing a series of related compounds with different substituents on the phenyl ring, researchers could establish structure-activity relationships to guide the design of more potent and selective molecules.
Strategic Approaches to the Picolinic Acid Core Synthesis
The picolinic acid framework is a key structural motif found in numerous compounds. nih.gov Its synthesis can be achieved through various routes, starting from either acyclic precursors or pre-existing pyridine rings.
De novo synthesis involves the construction of the pyridine ring from acyclic (non-cyclic) starting materials. These methods offer the advantage of potentially introducing substituents at various positions during the ring formation process. Multi-component reactions are particularly efficient, allowing for the assembly of complex pyridines in a single step. For instance, a general strategy involves the reaction of isocyanides, arynes, and terminal alkynes to produce polysubstituted pyridines with high chemo- and regioselectivity. acs.org Another approach utilizes a cooperative vinylogous anomeric-based oxidation in a multi-component reaction involving compounds like 2-oxopropanoic acid or its ethyl ester to form picolinate (B1231196) derivatives. researchgate.net While powerful for creating diverse pyridine libraries, these methods may require significant optimization to achieve the specific substitution pattern of this compound.
A more common and often more direct approach to synthesizing picolinic acid and its derivatives involves the modification of functional groups on a pre-formed pyridine ring. rsc.org A classic and widely used method is the oxidation of a methyl group at the 2-position of the pyridine ring. For example, picolinic acid can be prepared on a laboratory scale by the oxidation of 2-methylpyridine (α-picoline) using a strong oxidizing agent like potassium permanganate (KMnO4). wikipedia.orgorgsyn.org Commercially, this transformation is often achieved via ammoxidation of 2-picoline to form 2-cyanopyridine, followed by hydrolysis to yield picolinic acid. wikipedia.org
This strategy can be applied to substituted pyridines. To synthesize this compound via this route, one would need to start with 3-(4-ethylphenyl)-2-methylpyridine and oxidize the methyl group.
Table 1: Examples of Oxidation Reactions for Picolinic Acid Synthesis
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-Methylpyridine | Potassium Permanganate (KMnO4) | Picolinic Acid | wikipedia.orgorgsyn.org |
| 2-Picoline | Ammonia, Oxygen (Ammoxidation) | 2-Cyanopyridine | wikipedia.org |
This table is interactive. Click on the headers to sort.
Another functional group interconversion strategy involves starting with a halogenated pyridine. For instance, a 2-halopyridine can be converted to the corresponding carboxylic acid through processes like metal-halogen exchange followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions.
The pyridine ring's electronic nature makes direct and selective functionalization challenging. rsc.orgnih.gov The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to the 3-position (meta), while nucleophilic substitution is favored at the 2- and 4-positions. nih.gov Therefore, achieving specific substitution patterns requires specialized techniques.
Recent advances have focused on transition-metal-catalyzed C-H activation and functionalization, which provides a direct way to form new bonds without pre-functionalizing the starting material. rsc.orgacs.org However, controlling the regioselectivity (the position of the new bond) is a major challenge. Strategies to overcome this include:
Directing Groups: A functional group is temporarily installed on the pyridine to direct the catalyst to a specific C-H bond, often at the ortho position. nih.govacs.org
Temporary Dearomatization: The pyridine ring is temporarily converted into a more reactive, non-aromatic intermediate, allowing for regioselective functionalization before rearomatization. nih.govnih.gov
N-oxide Formation: Conversion of the pyridine to a pyridine-N-oxide activates the ring for different reactivity patterns. For example, nitration of picolinic acid N-oxide yields 4-nitropicolinic acid N-oxide, demonstrating a change in regioselectivity. umsl.edu
These advanced methods allow for precise control over the placement of functional groups, which is essential for synthesizing complex molecules like this compound, where substituents are required at specific positions.
Elaboration of the 3-(4-Ethylphenyl) Substituent
Once a suitable picolinic acid or pyridine precursor is obtained, the next critical phase is the introduction of the 4-ethylphenyl group at the 3-position.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, particularly for connecting aryl groups. mdpi.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is exceptionally well-suited for this purpose due to its mild reaction conditions and high functional group tolerance. mdpi.comresearchgate.net
To synthesize this compound, a typical Suzuki-Miyaura strategy would involve:
Starting with a 3-functionalized picolinic acid precursor, such as 3-bromopicolinic acid or its ester.
Coupling it with (4-ethylphenyl)boronic acid in the presence of a palladium catalyst and a base.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Pyridine Scaffolds
| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | Na3PO4 | 2-Arylpyridines | nih.gov |
This table is interactive. Click on the headers to sort.
The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, for example, has been accomplished through palladium-catalyzed cross-coupling reactions, demonstrating the applicability of these methods to pyridine-based systems. nih.govrsc.org The choice of catalyst, ligands, and base is crucial for achieving high yields, especially with the electronically distinct pyridine ring. nih.gov While Suzuki-Miyaura is the most common, other cross-coupling reactions like the Heck (using an alkene) or Sonogashira (using a terminal alkyne) could also be employed to introduce the aryl substituent, potentially followed by further modifications. umsl.edu
The ethyl group on the phenyl ring can be incorporated in two main ways:
Pre-installation: The most straightforward approach is to use a coupling partner that already contains the ethyl group, such as (4-ethylphenyl)boronic acid in a Suzuki-Miyaura reaction. This is generally the preferred method as it avoids additional synthetic steps on the complex final molecule.
Post-installation: Alternatively, one could first synthesize 3-phenylpicolinic acid and then introduce the ethyl group onto the phenyl ring. This would typically be achieved through a Friedel-Crafts alkylation or acylation followed by reduction. However, Friedel-Crafts reactions on systems containing a pyridine ring can be complicated due to the basic nitrogen atom, which can coordinate to the Lewis acid catalyst and deactivate the system. Therefore, this approach is often less efficient than using a pre-alkylated starting material. Direct alkylation of the pyridine ring itself is also possible but can be difficult to control regioselectively. youtube.com
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-5-7-11(8-6-10)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPWOHFTESCKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of 3 4 Ethylphenyl Picolinic Acid Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(4-Ethylphenyl)picolinic acid in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete map of the molecule's covalent framework can be constructed.
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique hydrogen and carbon atom in its structure. The assignments are based on established chemical shift ranges, substituent effects, and spin-spin coupling patterns.
The proton (¹H) NMR spectrum is characterized by signals in both the aromatic (7.0-9.0 ppm) and aliphatic (1.0-3.0 ppm) regions. The pyridine (B92270) ring protons are expected to appear at lower fields due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The protons of the 4-ethylphenyl group will show a characteristic A₂B₂ pattern for the phenyl protons and a quartet-triplet system for the ethyl side chain. The carboxylic acid proton is often broad and may exchange with solvent, appearing over a wide chemical shift range.
The carbon (¹³C) NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid appearing at the lowest field (around 165-170 ppm). The aromatic carbons of both the pyridine and phenyl rings resonate between 120-150 ppm, while the aliphatic carbons of the ethyl group are found at higher fields.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-6 (Pyridine) | ~8.7 | Doublet (d) | Downfield due to proximity to N and COOH |
| H-4 (Pyridine) | ~8.1 | Doublet (d) | Aromatic region |
| H-5 (Pyridine) | ~7.6 | Doublet of doublets (dd) | Coupling to H-4 and H-6 |
| H-2'/H-6' (Phenyl) | ~7.5 | Doublet (d) | Aromatic A₂B₂ system |
| H-3'/H-5' (Phenyl) | ~7.3 | Doublet (d) | Aromatic A₂B₂ system |
| -CH₂- (Ethyl) | ~2.7 | Quartet (q) | Benzylic position, coupled to -CH₃ |
| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | Coupled to -CH₂- |
| -COOH | >10 | Broad singlet (br s) | Acidic proton, often broad or not observed |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | ~166 |
| C-2 (Pyridine) | ~149 |
| C-6 (Pyridine) | ~150 |
| C-4' (Phenyl) | ~145 |
| C-4 (Pyridine) | ~139 |
| C-1' (Phenyl) | ~135 |
| C-3 (Pyridine) | ~134 |
| C-2'/C-6' (Phenyl) | ~129 |
| C-3'/C-5' (Phenyl) | ~128 |
| C-5 (Pyridine) | ~126 |
| -CH₂- (Ethyl) | ~29 |
| -CH₃ (Ethyl) | ~15 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. youtube.comwiley.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6) and the phenyl ring (H-2'/H-6' with H-3'/H-5'). A key correlation would also be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl fragment. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). nih.gov This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~29 ppm, assigning them to the -CH₂- group.
A correlation between the pyridine proton H-4 and the phenyl carbon C-1', confirming the C3-C1' bond that links the two ring systems.
Correlations from the benzylic -CH₂- protons to the phenyl carbons C-3', C-4', and C-5'.
Correlations from pyridine protons (e.g., H-4) to the carboxylic carbon (C=O), confirming the position of the acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining conformation and stereochemistry. In this molecule, a NOESY spectrum could show through-space correlations between the pyridine proton H-4 and the phenyl protons H-2'/H-6', providing information about the rotational orientation (dihedral angle) between the two rings.
Solid-state NMR (ssNMR) is a powerful technique for analyzing materials in their solid form, providing information that is inaccessible from solution-state NMR. rsc.org For this compound, which may exist as a microcrystalline powder, ssNMR can be particularly insightful. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural data. researchgate.net
The key application of ssNMR would be the identification and characterization of potential polymorphs—different crystalline forms of the same compound. Polymorphs can have distinct physical properties. In an ssNMR spectrum, carbons in different polymorphic environments will exhibit different chemical shifts, even if they are chemically equivalent in solution. researchgate.netresearchgate.net Therefore, the appearance of more signals in the ¹³C ssNMR spectrum than unique carbons in the molecule is a clear indicator of the presence of multiple, distinct molecules in the asymmetric unit cell or the existence of a polymorphic mixture.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the types of functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.
The IR and Raman spectra of this compound would be rich with bands characteristic of its constituent parts.
Carboxylic Acid Group: This group gives rise to some of the most prominent features. The O-H stretching vibration is expected to appear as a very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. researchgate.net The C=O stretching vibration will produce a strong, sharp band around 1700-1730 cm⁻¹.
Aromatic Rings: Both the pyridine and phenyl rings will have characteristic vibrations. Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹. In-plane C=C stretching vibrations of the rings usually appear in the 1600-1450 cm⁻¹ region. researchgate.net
Ethyl Group: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2980-2850 cm⁻¹ region.
Raman Spectrum: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric ring breathing modes of the phenyl and pyridine rings would be expected to produce strong signals in the Raman spectrum, often around 1000 cm⁻¹. researchgate.netnih.gov
Expected Characteristic Vibrational Bands for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy | Expected Intensity |
|---|---|---|---|
| 3300 - 2500 | O-H stretch (Carboxylic acid, H-bonded) | IR | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | IR, Raman | Medium to Weak |
| 2980 - 2850 | Aliphatic C-H stretch (Ethyl group) | IR, Raman | Medium |
| 1730 - 1700 | C=O stretch (Carboxylic acid) | IR | Strong |
| 1600 - 1450 | Aromatic C=C ring stretch | IR, Raman | Medium to Strong |
| ~1000 | Symmetric ring breathing | Raman | Strong |
| 900 - 650 | Aromatic C-H out-of-plane bend | IR | Strong |
Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. nih.gov In this compound, two primary types of hydrogen bonds are expected.
First, a strong intramolecular hydrogen bond is likely to form between the acidic proton of the carboxyl group and the lone pair of the pyridine nitrogen atom. This is a characteristic feature of picolinic acid and its derivatives. researchgate.net This interaction is a major contributor to the significant broadening and red-shifting (shift to lower frequency) of the O-H stretching band in the IR spectrum.
Second, in the solid state, intermolecular hydrogen bonds are expected to play a crucial role in the crystal packing, most commonly leading to the formation of centrosymmetric carboxylic acid dimers. This intermolecular interaction would also contribute to the O-H band broadening and may cause a shift in the C=O stretching frequency compared to the monomeric form. nih.gov The precise positions and shapes of the O-H and C=O bands can thus provide detailed information about the nature and strength of the hydrogen-bonding network within the material.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural formula of a compound, as well as studying its fragmentation patterns upon ionization.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental composition. The predicted monoisotopic mass of this compound (C₁₄H₁₃NO₂) is 227.0946 g/mol .
Fragmentation Pathway Analysis: In mass spectrometry, particularly under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation of this compound is expected to follow pathways characteristic of carboxylic acids and aromatic compounds. libretexts.org
A primary fragmentation step for carboxylic acids involves the loss of the hydroxyl radical (•OH), resulting in a fragment with a mass-to-charge ratio (m/z) of [M-17]⁺. Another common fragmentation is the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ fragment. miamioh.edu For this compound, these fragments would be expected at m/z 210.0865 and m/z 182.0497, respectively.
Further fragmentation of the ethylphenyl group can also occur. A characteristic fragmentation for compounds containing an ethylbenzene (B125841) moiety is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable secondary carbocation. This would result in a fragment at [M-15]⁺.
The fragmentation of picolinyl esters has been studied, and while not directly a carboxylic acid, the principles of fragmentation of the pyridine ring system can be inferred. nih.gov The stability of the pyridine ring suggests that fragments retaining this structure will be prominent.
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₄H₁₃NO₂]⁺• | 227.0946 | Molecular Ion |
| [C₁₄H₁₂NO]⁺ | 210.0919 | Loss of •OH |
| [C₁₃H₁₂N]⁺ | 182.0964 | Loss of •COOH |
| [C₁₃H₁₀NO₂]⁺ | 212.0712 | Loss of •CH₃ |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion (from ethylphenyl moiety) |
| [C₅H₄N]⁺ | 78.0344 | Pyridyl cation |
Note: The m/z values are predicted based on the expected fragmentation pathways for similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and helps to characterize its chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl and pyridine rings.
The spectrum of picolinic acid itself shows characteristic absorptions. researchgate.net The introduction of a 4-ethylphenyl group at the 3-position of the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. The electronic spectra of various phenolic acids and pyridine derivatives support this prediction, with absorption bands typically observed in the range of 250-390 nm, corresponding to π → π* and n → π* transitions. researchgate.netscirp.org
For this compound, one would anticipate strong absorption bands in the UV region. The π → π* transitions of the aromatic systems are likely to appear as intense bands, while the n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, would be of lower intensity. The solvent used for analysis can also influence the position and intensity of these bands.
Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Type of Transition | Chromophore |
| ~ 260 - 280 | π → π | Phenyl and Pyridine rings |
| ~ 300 - 330 | π → π | Extended conjugated system |
| ~ 350 - 380 | n → π* | C=O and C=N |
Note: The predicted absorption maxima are based on the analysis of similar aromatic and heterocyclic compounds.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This includes the molecule's conformation, how it packs in the crystal lattice, and the nature of the intermolecular forces holding the structure together.
While a crystal structure for this compound is not publicly available, analysis of related structures, such as picolinic acid and its substituted derivatives, can provide insights into its likely conformation and packing. mdpi.com
The molecule is expected to be largely planar, although some torsion angle between the phenyl and pyridine rings is likely to minimize steric hindrance. In the solid state, the carboxylic acid group will play a crucial role in directing the crystal packing through the formation of strong hydrogen bonds.
The supramolecular assembly of this compound will be governed by a variety of intermolecular forces. The most significant of these will be the hydrogen bonds formed by the carboxylic acid groups. These can lead to the formation of dimers, chains, or more complex networks. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites. mdpi.com Given the rotational freedom between the phenyl and pyridine rings and the various possible hydrogen bonding motifs, it is highly probable that this compound could exhibit polymorphism. Different polymorphs would have distinct physical properties, such as melting point and solubility.
Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility, especially if the compound is crystallized from solvents capable of hydrogen bonding. researchgate.net
Table 3: Predicted Crystal Data for a Hypothetical Polymorph of this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interactions | O-H···N hydrogen bonds, C-H···O interactions, π-π stacking |
Note: These predictions are based on the common crystal packing motifs observed for picolinic acid and its derivatives.
Computational and Theoretical Chemistry Investigations of 3 4 Ethylphenyl Picolinic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational chemistry for studying the properties of molecules.
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For 3-(4-Ethylphenyl)picolinic acid, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various ways the molecule can vibrate, and they can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the calculated structure.
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar structures, as specific research on this compound is not publicly available.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.40 Å |
| Bond Length | C-N (Pyridine) | ~1.34 Å |
| Bond Length | C-C (Ethyl) | ~1.54 Å |
| Bond Length | C=O (Carboxyl) | ~1.21 Å |
| Bond Length | C-O (Carboxyl) | ~1.36 Å |
| Bond Angle | C-C-N (Pyridine) | ~120° |
The reactivity of a molecule can be understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar structures, as specific research on this compound is not publicly available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
The Electrostatic Potential Surface (EPS) is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other molecules, such as substrates, receptors, or solvents.
In this compound, the EPS would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a likely site for nucleophilic interaction.
Quantum chemical calculations can predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical methods can calculate the chemical shifts (shielding constants) of the various nuclei (e.g., ¹H and ¹³C) in the molecule. By comparing the calculated NMR spectrum with an experimental one, researchers can confirm the molecular structure and assign the observed signals to specific atoms.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecules over time.
Molecules are not static; they are in constant motion, and flexible molecules can adopt a variety of different shapes or conformations. The dihedral angle between the phenyl and pyridine rings in this compound is a key source of flexibility. Molecular Dynamics simulations can explore the potential energy surface of the molecule, revealing the different low-energy conformations and the energy barriers between them. This conformational landscape is crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice.
MD simulations track the positions and velocities of all atoms in the system over time, providing a detailed picture of the molecule's flexibility and internal motions. This analysis can reveal which parts of the molecule are rigid and which are more mobile.
Solvent Effects and Solvation Dynamics
The solvent environment can significantly influence the conformation, reactivity, and electronic properties of a molecule. Computational studies on related compounds, such as picolinic acid itself, often employ methods like molecular dynamics (MD) simulations to understand these effects.
Atomistic MD simulations can reveal the organization of solvent molecules around the solute, highlighting the formation of solvation shells. For instance, studies on the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) have shown that the composition of solvation shells is highly dependent on the charge of the solute, indicating the dominance of electrostatic interactions in the solvation process. qsardb.org Such simulations for this compound would likely involve placing the molecule in a simulation box with explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent) and analyzing the resulting trajectories. Key parameters that would be investigated include:
Radial Distribution Functions (RDFs): To describe the probability of finding a solvent molecule at a certain distance from specific atoms of the solute.
Solvation Free Energy: To quantify the energetic cost or gain of transferring the molecule from the gas phase to the solvent.
Hydrogen Bonding Dynamics: To analyze the formation and lifetime of hydrogen bonds between the carboxylic acid and pyridine nitrogen of this compound and protic solvent molecules.
Changes in solvent polarity are known to affect reaction mechanisms and rates. For example, studies on phospho group transfers have demonstrated that moving from an aqueous to a less polar solvent can alter the potential energy surface of a reaction. acs.org Similar investigations for this compound could reveal how its reactivity is modulated by the solvent environment.
Adsorption Behavior on Model Surfaces and Materials
The interaction of molecules with surfaces is critical in fields like catalysis, materials science, and sensor technology. Computational methods, particularly density functional theory (DFT) and ab initio molecular dynamics (AIMD), are employed to model these interactions.
For example, AIMD simulations have been used to study the adsorption of picolinic acid on a cerium dioxide (CeO₂) (111) surface in an aqueous environment. acs.org These studies revealed that both the pyridine nitrogen and the carboxy group are key adsorption sites. acs.org The simulations identified various adsorption structures, including monodentate and bidentate configurations, as well as a unique chemisorbed structure involving a bond between the carboxyl carbon and a surface oxygen atom. acs.org
A similar computational approach for this compound would involve modeling its interaction with a chosen surface (e.g., a metal oxide, a polymer, or a carbon-based material). The goals of such a study would be to:
Determine the preferred adsorption geometries and binding sites.
Calculate the adsorption energy to quantify the strength of the interaction.
Analyze the electronic structure changes upon adsorption, such as charge transfer between the molecule and the surface.
The presence of the 4-ethylphenyl group would likely introduce additional van der Waals and π-π interactions, potentially influencing the orientation and binding strength of the molecule on the surface compared to unsubstituted picolinic acid.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.govacs.org These models are widely used in drug discovery and environmental science to predict the properties of new compounds. nih.govmdpi.com
The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure. For a molecule like this compound, these descriptors would fall into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Indices that describe the connectivity of atoms, such as the Balaban J index.
Geometric Descriptors: Parameters related to the 3D structure, like molecular surface area and volume.
Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. espublisher.comepstem.net
Once a large pool of descriptors is generated, feature selection techniques are applied to identify the most relevant descriptors that correlate with the property of interest, while avoiding multicollinearity. pensoft.net
Table 1: Examples of Molecular Descriptors Potentially Relevant for this compound
| Descriptor Category | Example Descriptors | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | |
| Topological | Balaban J Index | A topological index that considers the distance between atoms in the molecular graph. |
| Kier & Hall Kappa Indices | Shape indices that encode information about molecular size and branching. | |
| Geometric | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |
| Molecular Volume | The volume occupied by the molecule. | |
| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | |
| Dipole Moment | A measure of the overall polarity of the molecule. |
This table is illustrative and based on general QSAR practices. Specific values would need to be calculated for this compound.
With a set of selected descriptors, a mathematical model is built to predict a specific property. Various machine learning and statistical methods can be used, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
For instance, a QSAR study on pyridine-substituted pyrimidines as Mer kinase inhibitors developed a model with a high cross-validated correlation coefficient (q²) of 0.599 and a non-cross-validated coefficient (r²) of 0.984, indicating good predictive ability. nih.gov Similarly, 3D-QSAR models have been developed for N-(substituted pyridine-4-yl) carboxamide derivatives to predict their antifungal activity. acs.org
A hypothetical QSAR model for a series of picolinic acid derivatives including this compound could predict properties like binding affinity to a specific protein target or a reactivity parameter. The resulting model would be an equation that relates the chosen descriptors to the activity, allowing for the prediction of this property for new, unsynthesized compounds.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule to a target protein's active site. pensoft.net
In a molecular docking study, the ligand is placed in various positions and orientations within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. The binding affinity is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki).
While there are no specific docking studies reported for this compound, research on related picolinic acid derivatives has shown their potential to bind to various protein targets. For example, novel picolinamide (B142947) derivatives have been designed and docked into the ATP-binding site of VEGFR-2 kinase, with some compounds showing potent inhibitory activity. nih.gov In another study, newly synthesized picolinic acid derivatives were docked into the EGFR kinase domain, revealing that they could occupy the critical active site pocket. pensoft.net
A molecular docking study of this compound would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Preparing the protein structure (e.g., adding hydrogens, assigning partial charges).
Generating a low-energy 3D conformation of this compound.
Performing the docking simulation using software like AutoDock or Glide.
Analyzing the resulting binding poses and their corresponding scores.
The analysis would focus on the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The picolinic acid moiety would be expected to form hydrogen bonds via its carboxylic acid group and pyridine nitrogen, while the ethylphenyl group could engage in hydrophobic and π-stacking interactions with non-polar and aromatic amino acid residues in the binding pocket.
Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Docking Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A negative value indicates a favorable binding interaction. The magnitude suggests a potentially strong affinity. |
| Predicted Inhibition Constant (Ki, µM) | 0.5 | A lower Ki value corresponds to a higher predicted binding affinity. |
| Key Interacting Residues | Lys745, Met793, Leu844 | Amino acids in the kinase active site forming hydrogen bonds and hydrophobic interactions. |
| Hydrogen Bonds | Carboxylic acid with Lys745; Pyridine N with Met793 | Specific polar interactions that stabilize the binding pose. |
| Hydrophobic Interactions | Ethylphenyl group with Leu844 | Non-polar interactions contributing to the overall binding affinity. |
This table is for illustrative purposes only and represents plausible outcomes of a molecular docking simulation. Actual results would depend on the specific protein target and computational methods used.
Characterization of Binding Modes and Key Interacting Residues
The biological activity of a molecule is intrinsically linked to its ability to interact with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to predict and analyze these interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of picolinic acid, docking studies have been employed to understand their binding affinity and mode of interaction with various enzymes and receptors. For instance, studies on other picolinic acid derivatives have successfully identified their placement within the active sites of target proteins, such as the EGFR kinase domain. pensoft.net The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses and scores them based on a scoring function.
Key Interacting Residues: Once a plausible binding pose is identified, a detailed analysis reveals the key amino acid residues of the protein that form significant interactions with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the case of this compound, the carboxylic acid group and the pyridine nitrogen are expected to be key sites for forming hydrogen bonds with polar residues in a binding pocket. The ethylphenyl group would likely engage in hydrophobic interactions with nonpolar residues.
An illustrative representation of potential key interactions, based on studies of similar molecules, is provided in the table below.
| Interaction Type | Potential Interacting Residue Types | Ligand Moiety Involved |
| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr, His | Carboxylic acid (donor/acceptor), Pyridine nitrogen (acceptor) |
| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp, Pro | Ethylphenyl group, Phenyl ring |
| π-π Stacking | Phe, Tyr, Trp, His | Pyridine ring, Phenyl ring |
Table 1: Potential Key Interacting Residues and Interaction Types for this compound. This table illustrates the types of amino acid residues that would be expected to interact with different parts of the this compound molecule within a protein binding site, based on general principles of molecular recognition and findings for related compounds.
Investigation of Intramolecular Interactions and Proton Transfer Phenomena
The conformation and chemical reactivity of a molecule are significantly influenced by its internal electronic structure and the potential for dynamic processes such as intramolecular interactions and proton transfer.
Intramolecular Interactions: Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the intramolecular forces that stabilize the molecular structure. academicjournals.org For this compound, a key intramolecular interaction is the potential for a hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. This interaction can influence the planarity of the molecule and the relative orientation of the carboxylic acid group with respect to the pyridine ring. The analysis of the molecule's electron density distribution, often using techniques like Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature and strength of these intramolecular bonds. nih.gov
Proton Transfer Phenomena: The transfer of a proton from the carboxylic acid group to the pyridine nitrogen is a potential tautomeric equilibrium that can be investigated using computational methods. nih.gov This process is highly dependent on the molecular environment, including the solvent and whether the molecule is in the gas phase or a condensed phase. academicjournals.org Computational studies can calculate the energy barrier for this proton transfer and determine the relative stability of the neutral and zwitterionic forms. The pKa values of the carboxylic acid and the pyridinium (B92312) ion are crucial parameters in predicting the likelihood of proton transfer. In different physiological environments, the protonation state of this compound could significantly impact its binding to a target protein.
A hypothetical energy profile for the intramolecular proton transfer can be calculated to understand the kinetics and thermodynamics of this process.
| State | Relative Energy (kcal/mol) |
| Neutral Form | 0 (Reference) |
| Transition State | Calculated Energy Barrier |
| Zwitterionic Form | Calculated Relative Stability |
Table 2: Illustrative Energy Profile for Intramolecular Proton Transfer. This table represents the type of data that would be generated from quantum chemical calculations to assess the feasibility of proton transfer within the this compound molecule. The actual values would be dependent on the level of theory and the model used for the environment.
Chemical Reactivity and Transformation Pathways of 3 4 Ethylphenyl Picolinic Acid
Acid-Base Equilibrium and pH-Dependent Speciation
Like other amino acids and heterocyclic carboxylic acids, 3-(4-Ethylphenyl)picolinic acid exists in different ionic forms depending on the pH of the solution. The nitrogen atom of the pyridine (B92270) ring can be protonated in acidic conditions, while the carboxylic acid group can be deprotonated in basic conditions. This results in a pH-dependent equilibrium between cationic, zwitterionic/neutral, and anionic species. rsc.orglibretexts.orglibretexts.org
The primary equilibria are:
In strongly acidic solution (low pH): The pyridine nitrogen is protonated, and the carboxylic acid is in its neutral form, resulting in a net positive charge (cationic species).
At intermediate pH (near the isoelectric point): The molecule can exist as a neutral species or, more likely, a zwitterion, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated (carboxylate). cdnsciencepub.comcdnsciencepub.com The isoelectric species is the primary entity involved in certain reactions like decarboxylation. cdnsciencepub.comresearchgate.net
In basic solution (high pH): The carboxylic acid is deprotonated to a carboxylate, while the pyridine nitrogen is neutral, resulting in a net negative charge (anionic species).
The presence of the electron-donating ethylphenyl group at the 3-position may slightly influence the pKa values compared to unsubstituted picolinic acid, but the fundamental speciation behavior remains the same.
Table 1: pH-Dependent Species of this compound
| pH Range | Dominant Species | Structure |
| Low pH | Cationic | ![]() |
| Intermediate pH | Zwitterionic/Neutral | ![]() |
| High pH | Anionic | ![]() |
Note: The images are illustrative representations of the charge distribution.
Functional Group Reactivity of the Carboxylic Acid
The carboxylic acid moiety is a primary site for chemical transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification: this compound can be converted to its corresponding esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com Alternatively, more reactive "active esters" can be synthesized, for example, by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with an alcohol. researchgate.netnih.gov Another route involves converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with an alcohol. nih.gov
Amidation: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. To facilitate this reaction, which can be slow, coupling agents are often employed. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have proven effective for the amidation of picolinic acids under mild, room temperature conditions. researchgate.net Similar to esterification, conversion to the acid chloride followed by the addition of an amine is also a viable and common method for amide synthesis. nih.govnih.gov
Table 2: General Schemes for Esterification and Amidation
| Reaction | Reagents | General Product |
| Fischer Esterification | R'-OH, H⁺ catalyst | 3-(4-Ethylphenyl)picolinate ester |
| Amidation (Coupling Agent) | R'R''NH, DMTMM | N-substituted-3-(4-Ethylphenyl)picolinamide |
| Amidation (via Acid Chloride) | 1. SOCl₂ 2. R'R''NH | N-substituted-3-(4-Ethylphenyl)picolinamide |
Reduction: The carboxylic acid group can be reduced, although this typically requires strong reducing agents. Hydrogenation of picolinic acid can yield piperidine-2-carboxylic acid. wikipedia.org Applying similar conditions to this compound would likely reduce the pyridine ring in addition to the carboxylic acid. Selective reduction of the carboxylic acid group to an alcohol without affecting the pyridine ring is challenging but may be possible with specific borane (B79455) complexes or under carefully controlled conditions.
Decarboxylation: Picolinic acids and their derivatives are known to undergo thermal decarboxylation (removal of the -COOH group as CO₂) upon heating. wikipedia.org This process is notably facilitated by the presence of the nitrogen atom at the alpha position. The reaction often proceeds via the Hammick reaction mechanism, especially in the presence of a carbonyl compound (like an aldehyde or ketone), to form a 2-pyridyl-carbinol. wikipedia.org The reaction begins with the decarboxylation of the picolinic acid to form a reactive zwitterionic or carbene intermediate, which then attacks the carbonyl electrophile. wikipedia.org Studies on substituted picolinic acids have shown that the presence of either electron-withdrawing or electron-releasing substituents at the 3-position can accelerate the rate of decarboxylation compared to the unsubstituted acid. researchgate.net Therefore, this compound is expected to readily undergo this transformation.
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
The reactivity of the pyridine ring towards substitution reactions is heavily influenced by the electron-withdrawing nature of the nitrogen atom and the electronic properties of the existing substituents.
The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orguoanbar.edu.iq Any electrophilic attack requires harsh conditions. The nitrogen atom directs incoming electrophiles to the 3- and 5-positions (meta-positions). quora.comquimicaorganica.org
In this compound, the situation is complex:
The pyridine nitrogen strongly deactivates the ring towards electrophiles, directing them to C-3 and C-5.
The carboxylic acid group at C-2 is also an electron-withdrawing and deactivating group, which would direct incoming electrophiles to C-4 and C-6.
The combined effect is a highly deactivated pyridine ring. The C-3 position is blocked. The C-5 position remains the most likely site for an electrophilic attack on the pyridine ring, though it would be very sluggish. A more probable outcome for an electrophilic substitution reaction would be the substitution on the more activated 4-ethylphenyl ring, likely at the positions ortho to the ethylphenyl's point of attachment to the pyridine ring.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqquora.com In this molecule, the 2-position is blocked by the carboxylic acid. The 4- and 6-positions are the most likely targets for a strong nucleophile, potentially leading to the displacement of a hydrogen atom or another leaving group if one were present.
Specific experimental studies on the direct halogenation and nitration of this compound are not widely reported. However, the expected outcomes can be predicted based on the known reactivity of substituted pyridines. wikipedia.orgquimicaorganica.org
Nitration: Direct nitration of pyridine is notoriously difficult and requires severe conditions (e.g., KNO₃ in H₂SO₄ at high temperatures). uoanbar.edu.iq The presence of two deactivating groups (nitrogen and carboxylic acid) on the ring of this compound would make direct nitration on the pyridine nucleus even more challenging. wikipedia.org A more feasible pathway for nitration involves the prior N-oxidation of the pyridine nitrogen to form the pyridine-N-oxide. wikipedia.org This N-oxide is more reactive towards electrophilic substitution, often directing the incoming electrophile to the 4-position. umsl.edu Alternatively, under nitrating conditions, the reaction may preferentially occur on the more electron-rich ethylphenyl ring. rushim.ru
Halogenation: Direct electrophilic halogenation of the pyridine ring is also a low-yield reaction requiring high temperatures. uoanbar.edu.iq However, interesting reactivity has been observed during related reactions. For instance, studies on the conversion of picolinic acid to its acid chloride using thionyl chloride have sometimes resulted in concurrent chlorination at the 4-position of the pyridine ring. nih.gov This suggests a potential pathway for halogenation under specific conditions. For alpha-halogenation of ketones, acid-catalyzed tautomerization forms a nucleophilic enol that reacts with halogens, a principle that highlights the reactivity of positions alpha to a carbonyl group. libretexts.orglibretexts.org
Coordination Chemistry with Metal Ions and Complex Formation
Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide variety of metal ions. researchgate.netajol.info The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group create an effective chelation site.
This compound, like other picolinic acid derivatives, typically acts as a bidentate ligand.
Binding Mode : It coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring. orientjchem.orgnih.gov This N,O-bidentate chelation is a characteristic feature of picolinic acid-based ligands. nih.gov
Coordination Geometries : The resulting metal complexes can exhibit various coordination geometries depending on the metal ion, its oxidation state, the metal-to-ligand ratio, and the presence of other coordinating ligands or solvent molecules. uab.cat Common geometries include octahedral, square-pyramidal, and distorted tetrahedral. nih.govuab.cat For instance, cadmium(II) complexes with related ligands have shown coordination numbers ranging from 6 to 8. uab.cat Mercury(II) complexes of picolinic acid have been observed in both distorted tetrahedral and square-pyramidal geometries. nih.gov
The synthesis of metal complexes with picolinic acid derivatives can be achieved through various methods, often by reacting a metal salt with the ligand in a suitable solvent. nih.govresearchgate.net
Rhenium Complexes : Rhenium tricarbonyl complexes, fac-[Re(CO)₃]⁺, are of significant interest for potential applications. nih.gov The synthesis of such complexes often starts with a precursor like [NEt₄]₂[ReBr₃(CO)₃] or [Re(CO)₃(H₂O)₃]⁺. nih.govnih.gov The picolinic acid derivative displaces labile ligands (like water or bromide) to form the final complex. nih.gov For example, a general approach involves reacting the rhenium starting material with the picolinic acid ligand in water or methanol, sometimes under reflux conditions. nih.gov Characterization of these complexes is typically performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography to determine the precise molecular structure. nih.govliberty.edursc.org The IR spectra of tricarbonyl rhenium complexes show characteristic strong bands for the C≡O stretching vibrations. nih.gov
Cadmium Complexes : Cadmium(II) complexes with substituted picolinic acids have been synthesized by reacting cadmium salts, such as cadmium(II) iodide or cadmium(II) acetate (B1210297), with the ligand. researchgate.netresearchgate.net The resulting products can be influenced by reaction conditions and the solvent used for recrystallization. researchgate.net Hydrothermal synthesis is another method used to obtain crystalline complexes. researchgate.net Characterization techniques include IR, NMR, elemental analysis, and single-crystal X-ray diffraction to elucidate the structure. researchgate.netresearchgate.netnih.gov
Table 1: Examples of Synthesized Metal Complexes with Picolinic Acid Derivatives
| Metal | Ligand Type | Example Complex Formula | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|---|---|
| Rhenium(I) | Picolinic acid | fac-[Re(CO)₃(pic)(H₂O)] | Reaction of [NEt₄]₂[ReBr₃CO₃] with picolinic acid in water at 70°C. | NMR, IR Spectroscopy | nih.gov |
| Cadmium(II) | 3-Hydroxypicolinic acid | [Cd(3-OHpic)₂(H₂O)₂] | Reaction of Cadmium(II) acetate dihydrate with 3-hydroxypicolinic acid. | IR, NMR, X-ray Crystallography | researchgate.netresearchgate.net |
| Cadmium(II) | Picolinic acid | {[HgCl(pic)]}n | Reaction of HgCl₂ with picolinic acid in aqueous solution. | IR, NMR, X-ray Crystallography, TGA/DSC | nih.gov |
The stability and formation rates of metal complexes are described by thermodynamic and kinetic parameters.
Thermodynamic Stability : The stability of metal complexes with picolinic acid derivatives can be quantified by their formation constants (or stability constants, K). Studies on various picolinic acid derivatives have shown that substituents on the pyridine ring can influence the stability of the resulting metal complexes. redalyc.org For instance, lipophilic chains can sometimes lead to the formation of stronger complexes compared to the parent picolinic acid. redalyc.org The determination of these thermodynamic parameters is often carried out using techniques like pH-potentiometry. researchgate.net Thermodynamic analyses can provide insights into the binding affinity of the ligand for a metal ion. nih.gov
Kinetic Studies : Kinetic studies provide information on the rates of complex formation and dissociation. Such studies can reveal the mechanism of complexation, showing whether the process is driven by a faster association rate or a slower dissociation rate. nih.gov For picolinic acid systems, the kinetics can be influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the solvent. While specific kinetic data for this compound are not readily available, studies on related systems indicate that the rigidity of the ligand and the nature of the leaving group on the metal precursor can significantly affect the association and dissociation rate constants. nih.govnih.gov
Mechanistic Studies of Significant Reactions
Mechanistic investigations into picolinic acid and its derivatives have revealed their capacity to engage in complex reaction pathways and serve as versatile components in catalytic systems. These studies, primarily on analogous compounds, offer insights into the probable reactivity of this compound.
Detailed explorations of reaction mechanisms involving picolinic acid derivatives have highlighted the formation of key intermediates and transition states that govern the outcome of chemical transformations.
In the context of metal-catalyzed reactions, the picolinic acid moiety is known to act as a bidentate chelating agent, binding to metal centers through the pyridine nitrogen and the carboxylate oxygen. wikipedia.org This chelation is a critical step in the formation of catalytically active species. For instance, in palladium-catalyzed C-H arylation reactions of related phenyl-substituted pyridines, a bimetallic high oxidation state palladium intermediate has been proposed. nih.gov The reaction is believed to proceed through an initial palladacycle formation, followed by oxidation of the palladium center by an arylating agent. nih.gov The stability and reactivity of such intermediates are influenced by the electronic nature of the substituents on the pyridine ring.
In other transformations, such as the synthesis of 1,2,3-triazoles catalyzed by a copper(II) coordination polymer based on 2-picolinic acid, the reaction pathway is thought to involve the deprotonation of an alkyne by a copper-coordinated picolinic acid ligand. nih.gov This leads to the formation of a Cu(I)-acetylide complex, which then coordinates with an organic azide. nih.gov The subsequent steps are proposed to involve a six-membered ring metallo-cycle intermediate that contracts to a copper-triazolide before protonation releases the final product and regenerates the catalyst. nih.gov
The table below summarizes key proposed intermediates in reactions involving picolinic acid derivatives, which could be analogous for this compound.
| Reaction Type | Proposed Intermediate/Transition State | Metal Center | Reference |
| C-H Arylation | Bimetallic high oxidation state palladacycle | Pd | nih.gov |
| Azide-Alkyne Cycloaddition | Six-membered ring metallo-cycle | Cu | nih.gov |
| Peracetic Acid Activation | High-valent Mn(V) species | Mn | acs.orgnih.gov |
This table presents proposed intermediates based on studies of related picolinic acid derivatives.
The structural features of picolinic acid and its derivatives enable them to play significant roles in a variety of catalytic organic transformations. Their ability to chelate metal ions is central to their catalytic activity. wikipedia.org
One notable application is in oxidation reactions. Picolinic acid has been shown to be a highly efficient chelating ligand that can mediate the activation of peracetic acid by Manganese(II). acs.orgnih.gov In this system, the picolinic acid ligand facilitates the formation of high-valent manganese species, which are potent oxidants capable of degrading various micropollutants in aqueous environments. acs.orgnih.gov The PAA-Mn(II)-PICA system demonstrates rapid degradation of compounds like bisphenol A, sulfamethoxazole, and carbamazepine (B1668303) at neutral pH. acs.orgnih.gov
Furthermore, coordination polymers derived from picolinic acid have demonstrated catalytic efficacy. A 1D copper(II) coordination polymer incorporating 2-picolinic acid has been successfully employed as a catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via a "click reaction". nih.gov This catalytic system is effective for a range of terminal alkynes and primary azides and can also facilitate one-pot, multicomponent reactions. nih.gov The catalyst has shown stability and recyclability, highlighting its potential for sustainable chemical synthesis. nih.gov
The catalytic applications of picolinic acid derivatives are summarized in the table below.
| Catalytic Application | Role of Picolinic Acid Derivative | Reaction Type | Reference |
| Degradation of Micropollutants | Mediates Mn(II) activation of peracetic acid | Oxidation | acs.orgnih.gov |
| Synthesis of 1,2,3-Triazoles | Ligand in a Cu(II) coordination polymer catalyst | Cycloaddition (Click Reaction) | nih.gov |
| C-H Arylation | Directing group and ligand for Pd catalyst | Cross-Coupling | nih.gov |
This table illustrates the catalytic roles of picolinic acid derivatives in various organic transformations based on existing literature.
Advanced Investigations into Biological Interactions and Non Clinical Applications of 3 4 Ethylphenyl Picolinic Acid
In Vitro Molecular Target Engagement and Mechanistic Biology
No publicly available studies were identified that specifically investigated the in vitro molecular target engagement or mechanistic biology of 3-(4-Ethylphenyl)picolinic acid.
Enzyme Kinetic Studies (e.g., inhibition of specific enzymes like dopamine (B1211576) β-hydroxylase)
There are no specific data from enzyme kinetic studies for this compound, including its potential inhibitory effects on enzymes such as dopamine β-hydroxylase.
Receptor Binding Assays with Defined Biological Macromolecules (e.g., auxin signaling proteins)
No receptor binding assays have been published that define the interaction between this compound and specific biological macromolecules, such as auxin signaling proteins.
Elucidation of Molecular Mechanisms of Action in Cellular Assays (e.g., endoplasmic reticulum stress, apoptosis induction in in vitro models)
The molecular mechanisms of action for this compound in cellular assays have not been elucidated in the available scientific literature. There are no reports on its effects on processes like endoplasmic reticulum stress or apoptosis induction in in vitro models.
Interaction with Specific Cellular Pathways and Components (e.g., zinc finger proteins in in vitro systems)
There is no available research detailing the interaction of this compound with specific cellular pathways or components, such as zinc finger proteins, in in vitro systems.
Antimicrobial Activity and Spectrum in Model Organisms
No studies detailing the antimicrobial activity and spectrum of this compound against model organisms have been found.
Minimum Inhibitory Concentration (MIC) Determinations against Bacterial and Fungal Strains
There are no published reports providing Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains.
Investigation of Potential Mechanisms of Antimicrobial Action
Picolinic acid, a catabolite of L-tryptophan, and its derivatives have demonstrated notable antimicrobial properties against a variety of microorganisms. pan.olsztyn.pl The primary mechanism of action is often attributed to its role as a metal ion chelator. nih.gov By binding to essential metal ions, such as iron, picolinic acid can disrupt crucial enzymatic processes within microbial cells, thereby inhibiting their growth and proliferation. pan.olsztyn.pl This chelation effect has been observed to be effective against both extracellular and intracellular pathogens, as seen in studies with Mycobacterium avium complex. nih.gov
The antimicrobial efficacy of picolinic acid derivatives can be influenced by the pH of the environment. For instance, studies have shown that the antimicrobial activity of picolinic acid and its sodium salt is more potent at a lower pH (5.0) compared to a neutral pH (7.0). pan.olsztyn.pl This suggests that the protonated form of the acid may have better membrane permeability, allowing it to reach its intracellular targets more effectively.
Furthermore, some picolinic acid derivatives have been shown to potentiate the effects of other antimicrobial drugs, indicating potential for synergistic therapeutic applications. nih.gov While direct studies on this compound are lacking, it is plausible that it would exhibit similar antimicrobial mechanisms, with the ethylphenyl group potentially influencing its lipophilicity and, consequently, its ability to penetrate microbial cell membranes.
Herbicidal Activity and Plant Interaction Studies
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides, with several compounds commercialized for broadleaf weed control. nih.govresearchgate.net These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. nih.gov
Assessment of Impact on Plant Growth and Development in Model Plants (e.g., Arabidopsis thaliana)
Arabidopsis thaliana is a widely used model organism for studying the effects of herbicides. Research on various picolinic acid derivatives has consistently demonstrated their potent inhibitory effects on the root growth of A. thaliana. nih.govmdpi.com The introduction of different substituents on the picolinic acid core can significantly modulate this activity. For instance, certain 6-(aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown inhibitory activities many times greater than the commercial herbicide picloram. nih.gov It is therefore highly probable that this compound would also exhibit inhibitory effects on the growth and development of A. thaliana, with the nature and position of the ethylphenyl group playing a key role in the extent of this activity.
Investigation of Interaction with Plant Hormone Pathways (e.g., synthetic auxin activity)
The herbicidal action of picolinic acid derivatives is mediated through their interaction with plant hormone pathways, specifically the auxin signaling pathway. nih.gov Unlike the natural auxin IAA, which binds to the TIR1 receptor, many synthetic auxin herbicides, including picolinic acids, are thought to interact with other F-box proteins such as AFB5. nih.gov This interaction triggers a cascade of downstream events, including the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes, leading to the characteristic herbicidal symptoms. Given its structural similarity to known synthetic auxins, this compound is expected to function as a synthetic auxin, disrupting normal plant growth by interfering with auxin perception and signaling.
Role as Chemical Probes in Biological Systems
Due to their specific interactions with biological targets, small molecules like picolinic acid derivatives have the potential to be developed into chemical probes. These tools are invaluable for studying the function of proteins and dissecting complex biological pathways.
Design and Synthesis of Labeled Analogues for Mechanistic Studies
The development of labeled analogues of a biologically active compound is a crucial step in its validation as a chemical probe. While there is no specific information available on the synthesis of labeled this compound, general methods for synthesizing substituted picolinic acids are well-documented. umsl.edugoogle.comresearchgate.net These synthetic routes could potentially be adapted to incorporate isotopic labels, such as ¹³C or ¹⁴C, or fluorescent tags.
For instance, a common strategy involves the modification of a precursor molecule. A synthetic pathway to a substituted picolinic acid might start from a commercially available picolinic acid derivative, which is then chemically modified in a series of steps to introduce the desired substituents. umsl.edu To create a labeled version, one of the starting materials or reagents in this synthesis would need to contain the desired label. Such labeled analogues would be instrumental in conducting detailed mechanistic studies, including target identification and quantification of binding affinities.
Based on a comprehensive search of available scientific literature and databases, there is currently no specific information detailing the use of This compound in the context of affinity-based proteomic profiling .
Affinity-based proteomic profiling is a powerful technique used to identify the protein targets of a specific small molecule. This method typically involves immobilizing the molecule of interest (the "bait") onto a solid support, such as a resin, to create an affinity matrix. This matrix is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the immobilized molecule are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry, providing a profile of the proteins that interact with the bait molecule.
For a compound like this compound to be used in such a study, it would first need to be synthesized with a functional handle or linker. This linker is necessary to attach the molecule to the solid support without significantly altering its three-dimensional structure or interfering with its potential protein-binding sites.
Following the creation of this affinity probe, detailed experimental work would be required. This includes:
Incubation of the probe with cell or tissue lysates.
Washing steps to remove non-specific binders.
Elution of specifically bound proteins.
Identification and quantification of these proteins using advanced proteomic techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
The results of such an experiment would typically be presented in data tables, listing the identified proteins, their abundance ratios compared to control experiments, and statistical analysis to determine the significance of the interactions.
Therefore, the detailed research findings, data tables, and discussion of biological interactions requested for the subsection "6.4.2. Use in Affinity-Based Proteomic Profiling" concerning this compound cannot be provided, as the foundational research does not appear to be publicly available at this time.
Potential Applications in Chemical Synthesis and Materials Science
Utilization as Synthetic Intermediates in Organic Synthesis
The reactivity of the picolinic acid moiety, combined with the modifiable ethylphenyl group, allows this compound to serve as a versatile intermediate in organic synthesis.
3-(4-Ethylphenyl)picolinic acid serves as a strategic building block for constructing larger, more intricate organic structures. The picolinic acid framework is a well-established scaffold in synthetic chemistry. nih.gov Its nitrogen and carboxylic acid groups provide specific coordination sites and reactive handles for further chemical transformations. nih.goviucr.org The synthesis of complex molecules often involves multi-step processes where pre-functionalized building blocks are assembled. researchgate.net The presence of the ethylphenyl group offers a site for further functionalization or can be used to tune the steric and electronic properties of the final molecule. Picolinic acid derivatives are key intermediates in the synthesis of pharmaceutical compounds and other specialty chemicals, where the pyridine (B92270) ring and its substituents are crucial for biological activity or material performance. google.comgoogle.com The general strategy involves the esterification of the carboxylic acid followed by hydrolysis or other transformations to yield the desired complex product. google.com
Picolinic acid and its derivatives are a significant class of compounds in the agrochemical industry, particularly as synthetic auxin herbicides. mdpi.comnih.gov These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds. nih.gov Research has focused on modifying the picolinic acid skeleton to discover new herbicides with improved efficacy and selectivity. mdpi.comnih.gov
Table 1: Examples of Picolinic Acid-Based Herbicidal Compounds
| Compound Name | Base Structure | Key Substituents | Application/Finding |
|---|---|---|---|
| Picloram | Picolinic Acid | 4-amino-3,5,6-trichloro | Commercial synthetic auxin herbicide. nih.gov |
| Halauxifen-methyl (B1255740) | Picolinic Acid | Aryl-picolinate | A novel commercial synthetic auxin herbicide. nih.gov |
| Florpyrauxifen-benzyl | Picolinic Acid | Aryl-picolinate | A novel commercial synthetic auxin herbicide. nih.gov |
| V-7 | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | 4-amino, 3,5-dichloro, 5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl | IC50 value 45 times lower than halauxifen-methyl against Arabidopsis thaliana. mdpi.com |
The synthesis of organic dyes and pigments relies on building molecules with specific chromophoric and auxochromic groups that can absorb and emit light in the visible spectrum. The industry converts cyclic organic chemicals into complex intermediates and final dye or pigment products. epa.gov While specific examples detailing the use of this compound in commercial dyes are not prominent, its structural features make it a potential component.
The core structure, containing both phenyl and pyridine rings, forms a conjugated system that is fundamental to color in many organic dyes. youtube.comvdoc.pub The ethylphenyl group can influence the molecule's solubility and its interaction with the substrate it is coloring, while the picolinic acid moiety can be used to anchor the dye to a surface or to another molecule. For example, in the synthesis of perylene (B46583) pigments, dicarboxylic acid derivatives are used as starting materials. google.com Similarly, the carboxylic acid group of this compound could be converted into an imide or other functional group to be incorporated into a larger pigment structure. The fundamental chemistry of azo dyes, for instance, involves the reaction of an aromatic amine with a coupling agent, often another aromatic ring, to create the characteristic -N=N- azo bond which acts as a powerful chromophore. epa.govyoutube.com A molecule like this compound could be chemically modified to participate in such coupling reactions.
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a ligand—a molecule that binds to a central metal atom—makes it highly suitable for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked by organic ligands. nih.govamazonaws.com
The design of coordination polymers and MOFs is a branch of crystal engineering that focuses on controlling the assembly of molecules into predictable, ordered structures. rsc.org The ligand's geometry, connectivity, and functional groups are critical in determining the final architecture of the material. mdpi.com
The primary functional property of many MOFs is their ability to adsorb gases and vapors due to their high internal surface area and tunable pore chemistry. mdpi.comfrontiersin.org The properties of a MOF are directly linked to the choice of both the metal node and the organic linker. nih.gov
MOFs constructed from ligands similar to this compound, such as other aromatic carboxylates, exhibit significant potential for applications like gas storage and separation. nih.govfigshare.com The adsorption process is governed by the interactions between the guest molecules (e.g., CO₂, CH₄) and the internal surface of the MOF. nih.gov The ethylphenyl group of the ligand would contribute to the hydrophobicity of the framework, potentially enhancing its affinity for non-polar substrates like hydrocarbons. mdpi.com
The pore size, determined by the length and orientation of the ligand, acts as a molecular sieve, allowing smaller molecules to enter while excluding larger ones. nih.govfigshare.com Furthermore, the chemical environment within the pores can be tailored. For instance, the presence of aromatic rings from the ligand can lead to π-π stacking interactions with certain guest molecules, enhancing adsorption selectivity. nih.gov Research on various MOFs has demonstrated that materials with narrow pores often exhibit high adsorption at low pressures, which is desirable for capturing trace gases. nih.govnih.gov The thermal and chemical stability of the MOF, which is partly dependent on the robustness of the ligand, is also a critical factor for practical applications. mdpi.com
Table 2: Functional Properties of MOFs with Aromatic Carboxylate Ligands
| MOF System | Ligand Type | Metal Node | Functional Property | Key Finding |
|---|---|---|---|---|
| [Co₃(btdc)₃(bpy)₂] | Thiophene-dicarboxylate | Co(II) | Gas Adsorption/Separation | High selectivity for CO₂ over N₂, O₂, and CH₄. nih.gov |
| Pyrene-based MOFs | Tetracarboxylate pyrene | Zn(II) | CO₂ Adsorption | Constricted pores lead to higher CO₂ uptake at low pressures. nih.gov |
| [Zn₄(bpta)₂(4,4′-bipy)₂] | Biphenyl-tetracarboxylate | Zn(II) | Selective Gas Adsorption | Narrow pore size results in selective adsorption of H₂ over N₂ and O₂. figshare.com |
Applications in Catalysis as Ligands or Organocatalysts
The unique structural characteristics of picolinic acid and its derivatives, featuring a pyridine ring and a carboxylic acid group, make them promising candidates for applications in catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group can act as binding sites for metal ions, making them effective ligands in transition metal catalysis. Furthermore, the acidic proton of the carboxylic acid and the basic nitrogen of the pyridine ring allow for potential applications as organocatalysts.
While specific research into the catalytic applications of This compound is not extensively documented in publicly available literature, its potential can be inferred from the broader family of picolinic acid derivatives.
Design of Ligands for Transition Metal Catalysis
Picolinic acid derivatives are valuable as ligands in transition metal-catalyzed reactions due to their ability to form stable chelate complexes with a variety of metals. nih.govwikipedia.org The nitrogen atom of the pyridine ring and the carboxylate group can coordinate to a metal center, forming a stable five-membered ring. This chelation effect can enhance the stability and influence the reactivity of the catalytic species. nih.gov
The design of ligands for transition metal catalysis often focuses on tuning the electronic and steric properties of the ligand to optimize the performance of the catalyst. In the case of This compound , the presence of the 4-ethylphenyl group at the 3-position of the pyridine ring introduces specific steric bulk. This substituent can influence the coordination geometry around the metal center and the accessibility of substrates to the active site. The electronic properties of the aryl substituent can also modulate the electron density at the nitrogen atom of the pyridine ring, thereby affecting the metal-ligand bond strength.
The synthesis of various substituted picolinic acids for use as ligands in transition metal complexes is an active area of research. nih.gov These ligands have been employed in a range of catalytic transformations, including cross-coupling reactions and oxidation reactions. nih.gov For instance, transition metal complexes with picolinic acid-based ligands have been investigated for their antimicrobial and superoxide (B77818) dismutase (SOD) activities. nih.gov
Table 1: Examples of Picolinic Acid Derivatives Used as Ligands
| Compound Name | Metal | Application |
|---|---|---|
| Dipicolinic acid | Co(II), Ni(II), Zn(II), Cd(II) | Antimicrobial activity ajol.inforesearchgate.net |
| Pyridine-2,6-dicarboxylic acid | Fe(III), Co(II), Ni(II), Cu(II) | Models for metal enzymes, antimicrobial agents nih.gov |
This table is for illustrative purposes and shows the applications of related picolinic acid compounds, as specific data for this compound is not available.
Evaluation in Specific Organic Transformations
While no specific studies detailing the evaluation of This compound in organic transformations have been identified in the searched literature, the broader class of picolinic acids has been explored as catalysts in various reactions. Picolinic acid itself can act as an organocatalyst. For example, it has been used to catalyze the synthesis of pyrazolo[3,4-b]quinolinones through a multi-component reaction. rsc.org
The potential for This compound to act as an organocatalyst would stem from its Brønsted acid (carboxylic acid) and Lewis base (pyridine nitrogen) functionalities. These sites could activate substrates in a synergistic manner.
Furthermore, as a ligand in transition metal catalysis, This compound could be evaluated in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The steric and electronic properties imparted by the 4-ethylphenyl substituent would be expected to influence the efficiency and selectivity of these transformations. Research on other aryl-substituted picolinic acids has shown their potential in such applications. nih.gov
Food Science Applications as Preservatives or Additives
There is no direct evidence in the reviewed scientific literature to suggest that This compound is used as a food preservative or additive. The safety and regulatory status of any new compound for food applications would require extensive toxicological evaluation. nih.gov
However, the parent compound, picolinic acid, is a natural metabolite of tryptophan in the human body. wikipedia.org It has been studied for its role in the absorption of essential minerals like zinc and chromium. wikipedia.orgnih.gov For instance, chromium picolinate (B1231196) is a nutritional supplement. nih.gov
The general category of food additives includes a wide range of substances such as preservatives, antioxidants, and flavor enhancers. nih.gov While some organic acids are used as preservatives due to their antimicrobial properties, the specific application of This compound for this purpose has not been reported. Any potential application in food science would necessitate a thorough safety assessment, including migration studies if used in food contact materials. europa.eu
It is important to note that while some picolinic acid derivatives have been investigated for various biological activities, this does not automatically translate to their suitability as food additives. google.com
Future Research Directions and Emerging Paradigms for 3 4 Ethylphenyl Picolinic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of picolinic acid and its derivatives is a critical area of research, with a growing emphasis on developing environmentally friendly and efficient methods. rsc.orgunivook.com Traditional synthetic pathways often face challenges related to the use of hazardous materials and the generation of waste. univook.com Future research is geared towards creating sustainable and economically viable synthetic routes for 3-(4-Ethylphenyl)picolinic acid.
One promising approach involves the use of novel catalysts. For instance, researchers have successfully employed a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, for the synthesis of picolinate (B1231196) and picolinic acid derivatives through a multi-component reaction at ambient temperature. nih.govrsc.org This method highlights the potential of metal-organic frameworks (MOFs) in facilitating greener chemical transformations. researchgate.net The development of such catalytic systems, which can be easily separated and reused, is a key step towards sustainable production. nih.gov
Another area of exploration is the use of naturally occurring compounds as catalysts. 2-Picolinic acid itself has been identified as a sustainable hydrogen bond donor catalyst for the cycloaddition of CO2 to epoxides, demonstrating the potential for using bio-based materials in synthesis. rsc.org
Future synthetic strategies will likely focus on:
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste.
Biocatalysis: The use of enzymes as catalysts can provide high selectivity and operate under mild conditions, further enhancing the sustainability of the synthesis.
Photoredox Catalysis: Light-driven reactions offer a powerful tool for forging new chemical bonds under green conditions.
A patent for a synthetic method of 3,4-substituted 2-picolinic acid suggests a cost-effective and high-yield approach, indicating active development in this area. google.com
Integration of Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction
For this compound and its derivatives, AI and ML can be instrumental in:
Virtual Screening: ML algorithms can screen large virtual libraries of compounds to identify derivatives with desired properties, such as enhanced binding affinity to a specific target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be constructed to guide the synthesis of new derivatives with improved activity, as demonstrated in studies on other picolinic acid-based herbicides. mdpi.com
ADMET Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds, helping to de-risk the development process early on. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired characteristics, opening up new possibilities for novel picolinic acid derivatives.
Several AI platforms and algorithms are already being used to predict drug-target interactions and therapeutic efficacy, which could be applied to explore the potential of this compound. nih.gov The integration of AI will undoubtedly accelerate the discovery and development of new applications for this compound.
Advanced Characterization Techniques for Dynamic Molecular Behavior
Understanding the three-dimensional structure and dynamic behavior of molecules is crucial for elucidating their function. nih.gov Advanced characterization techniques are providing unprecedented insights into the solid-state properties and conformational flexibility of picolinic acid derivatives. nih.gov
Future research will likely leverage a combination of the following techniques to characterize this compound:
| Technique | Information Gained | Relevance |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, and intermolecular interactions. nih.gov | Provides fundamental structural information. nih.gov |
| NMR Spectroscopy | Information about molecular structure, conformation, and dynamics in solution. nih.gov | Essential for understanding behavior in biological and chemical systems. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of biological macromolecules and complexes. numberanalytics.com | Can be used to study interactions with biological targets. numberanalytics.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand dynamic processes. nih.gov | Provides insights into conformational changes and binding mechanisms. nih.gov |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions within a crystal structure. nih.govnih.gov | Helps in understanding the forces that govern crystal packing. nih.govnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification of small molecules in complex mixtures. drugtargetreview.com | Crucial for purity assessment and metabolite identification. drugtargetreview.com |
The application of these techniques will provide a comprehensive understanding of the structure-property relationships of this compound, which is essential for its rational design and application. nih.govcrystalpharmatech.com
Exploration of Uncharted Biological Mechanisms and Pathways (non-clinical)
While the full scope of the biological activities of this compound is still under investigation, research into picolinic acid and its derivatives has revealed a wide range of effects. Picolinic acid, an endogenous metabolite of tryptophan, is known to have neuroprotective, immunological, and anti-proliferative properties. nih.gov It also exhibits broad-spectrum antiviral activity against enveloped viruses by inhibiting their entry into host cells. nih.govnih.gov
Future non-clinical research on this compound could explore:
Enzyme Inhibition: Pyridine (B92270) carboxylic acid isomers are known to be scaffolds for potent enzyme inhibitors. nih.gov Investigating the inhibitory potential of this compound against various enzymes could uncover new therapeutic targets.
Modulation of Signaling Pathways: Studies on other complex organic acids have shown they can modulate key signaling pathways such as PI3K/AKT, NF-kB, and TGF-β1/Smad2/3. mdpi.com Exploring the impact of this compound on these and other cellular pathways could reveal its mechanism of action in different biological contexts.
Antimicrobial Activity: Picolinic acid derivatives have shown promise as antimicrobial agents. nih.gov Further investigation into the antibacterial and antifungal properties of this compound is warranted.
Herbicidal Activity: Given that some picolinic acid derivatives are effective herbicides, exploring the potential of this compound in this area could lead to the development of new agricultural products. mdpi.comnih.gov
These non-clinical studies will be crucial for identifying the most promising avenues for the future development and application of this compound.
Design of Smart Materials Incorporating this compound Scaffolds
"Smart materials" are designed to respond to external stimuli, making them highly valuable for a range of technological applications, including tissue engineering. researchgate.netmdpi.com The incorporation of this compound scaffolds into smart materials could impart unique functionalities.
Potential areas of research include:
Stimuli-Responsive Polymers: Integrating the picolinic acid moiety into polymers could create materials that respond to changes in pH, temperature, or the presence of specific metal ions, due to the chelating properties of picolinic acid. nih.gov
Bioactive Scaffolds for Tissue Engineering: Scaffolds for tissue repair can be made "intelligent" by incorporating molecules that promote cell adhesion, proliferation, and differentiation. nih.gov The biological activity of picolinic acid derivatives could be harnessed in this context.
Shape Memory Polymers: Picolinic acid-containing polymers could be designed as shape memory materials that can be programmed to change shape in response to a specific trigger, offering potential for minimally invasive medical devices. researchgate.netnih.gov
Piezoelectric Scaffolds: Piezoelectric materials that generate an electrical charge in response to mechanical stress are being explored for bone and neural tissue engineering. mdpi.commdpi.com While not directly piezoelectric, the picolinic acid scaffold could be incorporated into piezoelectric polymer composites to enhance their biocompatibility or other properties.
The versatility of the picolinic acid structure provides a rich platform for the design of novel smart materials with tailored properties.
Expansion into Diverse Non-Clinical Technological Applications
Beyond its potential in the life sciences, the chemical properties of this compound make it a candidate for a variety of other technological applications.
Future research could focus on:
Coordination Chemistry: Picolinic acid is an excellent chelating agent for a variety of metal ions. nih.govwikipedia.org The this compound ligand could be used to create novel metal complexes with interesting catalytic, magnetic, or optical properties.
Organic Synthesis: Picolinic acid derivatives serve as important intermediates in the synthesis of more complex molecules. univook.comgoogle.com this compound could be a valuable building block for creating new organic compounds.
Materials Science: The compound could be used as a component in the synthesis of polymers or coordination polymers, potentially leading to materials with unique thermal or mechanical properties. univook.com
Corrosion Inhibition: The ability of pyridine derivatives to adsorb onto metal surfaces suggests potential applications as corrosion inhibitors.
The exploration of these diverse applications will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully realize the potential of this versatile molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Ethylphenyl)picolinic acid, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a halogenated picolinic acid derivative (e.g., 5-bromo-picolinic acid) and 4-ethylphenylboronic acid. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are used in anhydrous solvents (e.g., DMF or THF) under reflux. Yield optimization depends on catalyst loading (0.5–2 mol%), reaction temperature (80–120°C), and stoichiometric ratios (1:1.2 aryl halide to boronic acid). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to identify aromatic proton environments (e.g., para-substituted ethyl group at δ 1.2–1.4 ppm for CH₃ and δ 2.6–2.8 ppm for CH₂).
- HRMS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 242.1184 for C₁₄H₁₃NO₂).
- X-ray crystallography : For unambiguous confirmation of regiochemistry in single crystals .
Q. What preliminary assays are recommended to assess the bioactivity of this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against IDO (indoleamine 2,3-dioxygenase) using a spectrophotometric assay (λ = 321 nm) with L-tryptophan as substrate, referencing IDO’s role in immunomodulation .
- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can contradictory data on the compound’s enzyme inhibition efficacy across studies be resolved?
- Methodological Answer :
- Standardize assay conditions : Control pH (6.5–7.5), temperature (37°C), and cofactors (e.g., ascorbic acid for IDO).
- Validate with orthogonal methods : Compare fluorometric (kynurenine detection) and HPLC-based assays.
- Dose-response analysis : Use IC₅₀ curves to account for batch-to-batch variability in compound purity .
Q. What strategies are effective for studying the compound’s interactions with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., human serum albumin) on a sensor chip to quantify binding kinetics (KD, kon/koff).
- Molecular docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., IDO from PDB 2D0T) to predict binding modes .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Methodological Answer :
- Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hrs) and analyze degradation via LC-MS.
- Plasma stability : Incubate with human plasma (37°C, 24 hrs), precipitate proteins with acetonitrile, and quantify parent compound remaining .
Experimental Design & Data Analysis
Q. What experimental design is optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Parallel synthesis : Introduce substituents at the pyridine ring (e.g., halogens, methoxy) or modify the ethylphenyl group (e.g., trifluoromethyl).
- Multivariate analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
Q. How can computational methods enhance the understanding of the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



